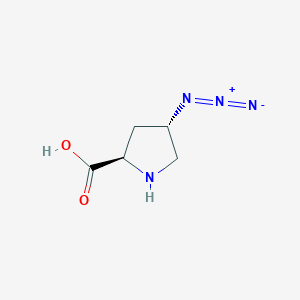

(2R,4S)-H-D-Pro(4-N3)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,4S)-4-azidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFZPZRQYPCER-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2S,4S)-4-Azidoproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2S,4S)-4-azidoproline, a valuable building block in medicinal chemistry and drug development. The introduction of an azido (B1232118) group onto the proline ring offers a versatile handle for bioconjugation via click chemistry, enabling the development of novel peptide-based therapeutics, diagnostic agents, and research tools. This document details the synthetic pathway, experimental protocols, and characterization data for this important compound.

Synthetic Pathway

The synthesis of (2S,4S)-4-azidoproline is achieved through a multi-step process commencing with the commercially available and inexpensive trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxyproline). The synthetic strategy hinges on the stereospecific inversion of the hydroxyl group at the C4 position to an azide (B81097) group. This is typically accomplished via a Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry. The overall synthetic scheme involves protection of the amine and carboxylic acid functionalities, the key azidation step, and subsequent deprotection and final protection with a suitable group for peptide synthesis, such as the fluorenylmethyloxycarbonyl (Fmoc) group.

Caption: Synthetic pathway for Fmoc-(2S,4S)-4-azidoproline.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of Fmoc-(2S,4S)-4-azidoproline.

Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester

This two-step procedure involves the protection of the carboxylic acid as a methyl ester followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

-

Step 1: Methyl Esterification

-

To a suspension of trans-4-hydroxy-L-proline (1.0 eq) in methanol (B129727) (approx. 0.5 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure to yield the crude methyl ester hydrochloride.

-

-

Step 2: N-Boc Protection

-

The crude methyl ester is dissolved in a suitable solvent such as dichloromethane (B109758) or a mixture of tetrahydrofuran (B95107) and water.

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) and a base such as triethylamine (B128534) or sodium bicarbonate (2.5 eq) are added.

-

The reaction is stirred at room temperature for 12-24 hours.

-

After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-(2S,4R)-4-hydroxyproline methyl ester as a colorless oil or white solid.

-

Synthesis of N-Boc-(2S,4S)-4-azidoproline methyl ester (Mitsunobu Reaction)

This pivotal step introduces the azide functionality with inversion of stereochemistry at the C4 position.

Caption: Experimental workflow for the Mitsunobu azidation step.

-

Detailed Protocol:

-

To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) is added triphenylphosphine (B44618) (PPh₃, 1.5 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is then added dropwise to the stirred solution.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield N-Boc-(2S,4S)-4-azidoproline methyl ester.

-

Synthesis of Fmoc-(2S,4S)-4-azidoproline

This final stage involves the deprotection of the Boc and methyl ester groups, followed by the introduction of the Fmoc protecting group.

-

Step 1: Saponification

-

N-Boc-(2S,4S)-4-azidoproline methyl ester (1.0 eq) is dissolved in a mixture of THF and water.

-

Lithium hydroxide (B78521) (LiOH, 1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is then acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to give crude N-Boc-(2S,4S)-4-azidoproline.

-

-

Step 2: Boc Deprotection and N-Fmoc Protection

-

The crude N-Boc-(2S,4S)-4-azidoproline is dissolved in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA) and stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude amino acid salt is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu, 1.1 eq) is added, and the mixture is stirred vigorously for 12-24 hours at room temperature.

-

The reaction mixture is then acidified and extracted with ethyl acetate.

-

The organic layer is dried, concentrated, and the final product, Fmoc-(2S,4S)-4-azidoproline, is purified by crystallization or column chromatography.

-

Characterization Data

The following tables summarize the key characterization data for the final product and its important precursor.

Table 1: Physical and Spectroscopic Data for Fmoc-(2S,4S)-4-azidoproline

| Property | Value |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.39 g/mol |

| Appearance | White solid |

| Melting Point | 178-181 °C |

| ¹H NMR | Shows a double set of peaks due to cis/trans conformers around the carbamate (B1207046) bond. |

| IR (cm⁻¹) | A characteristic sharp absorption band for the azide group is observed around 2100 cm⁻¹. |

| HRMS (ESI) | Calculated m/z values correspond to the expected molecular formula. |

Table 2: Spectroscopic Data for N-Boc-(2S,4S)-4-azidoproline methyl ester

| Property | Description |

| ¹H NMR | Expected signals for the Boc group (singlet, ~1.4 ppm), methyl ester (singlet, ~3.7 ppm), and pyrrolidine (B122466) ring protons. The C4 proton will show a characteristic shift and coupling pattern. |

| ¹³C NMR | Expected signals for the carbonyls of the Boc and ester groups (~154 and ~172 ppm), the Boc quaternary carbon (~80 ppm), and the carbons of the pyrrolidine ring. |

| IR (cm⁻¹) | Strong azide stretch (~2100 cm⁻¹) and carbonyl stretches for the ester and carbamate groups (~1745 and ~1700 cm⁻¹). |

| HRMS (ESI) | The measured exact mass will confirm the elemental composition. |

Conclusion

The synthesis of (2S,4S)-4-azidoproline is a well-established process that provides access to a versatile building block for chemical biology and drug discovery. The protocols outlined in this guide, centered around a key Mitsunobu reaction, allow for the efficient and stereocontrolled production of this valuable compound. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized materials. The ability to incorporate this azido-functionalized amino acid into peptides opens up a wide range of possibilities for creating novel molecular probes, targeted therapeutics, and advanced biomaterials.

In-Depth Technical Guide: Physicochemical Properties of (2R,4S)-H-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-H-D-Pro(4-N3)-OH, also known as (2R,4S)-4-azido-D-proline, is a non-natural amino acid derivative that has garnered significant attention in the fields of chemical biology, peptide chemistry, and drug discovery. Its unique structural feature, an azido (B1232118) group at the 4-position of the D-proline ring, serves as a versatile chemical handle for a variety of bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry." This allows for the precise and efficient labeling and modification of peptides, proteins, and other biomolecules.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and biological systems. The data presented here is for the hydrochloride salt, which is the common commercially available form.

| Property | Value | Reference |

| Chemical Formula | C₅H₈N₄O₂·HCl | [3] |

| Molecular Weight | 192.60 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 148 - 151 °C | [1] |

| Optical Rotation | [a]²⁰D = +35 ± 1° (c=1 in MeOH) | [1] |

| Solubility | The hydrochloride salt form enhances solubility in aqueous environments. | [1] |

| pKa (Predicted) | Due to the electron-withdrawing nature of the azido group, the pKa values of the carboxylic acid and the secondary amine are expected to be slightly lower than those of D-proline (pKa₁ ≈ 1.99, pKa₂ ≈ 10.96). Computational methods are typically used for precise prediction. | [4][5][6][7] |

| logP (Predicted) | The introduction of the polar azido group is expected to decrease the lipophilicity compared to D-proline. In silico prediction tools can provide an estimated logP value. | [8][9][10] |

Conformational Characteristics

The stereochemistry of the 4-azido substituent significantly influences the conformational preference of the proline ring. This phenomenon, known as the "azido gauche effect," dictates the puckering of the pyrrolidine (B122466) ring.[11] In the case of (2R,4S)-4-azidoproline, the azido group destabilizes the polyproline II (PPII) conformation.[11] This conformational control is a critical aspect in the design of peptidomimetics and in understanding the structural biology of peptides containing this modified amino acid.

Experimental Protocols

Synthesis of this compound

A common synthetic route to (2R,4S)-4-azido-D-proline starts from a protected form of D-hydroxyproline. The following is a generalized protocol based on established chemical transformations.

Workflow for the Synthesis of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. azido proline suppliers USA [americanchemicalsuppliers.com]

- 4. researchgate.net [researchgate.net]

- 5. routledge.com [routledge.com]

- 6. optibrium.com [optibrium.com]

- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 8. pjps.pk [pjps.pk]

- 9. mdpi.com [mdpi.com]

- 10. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

Conformational Analysis of Peptides with (2S,4S)-4-Azidoproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids, imposes significant conformational constraints on the peptide backbone due to its cyclic pyrrolidine (B122466) side chain. This structure restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond, a critical process in protein folding and signaling. The stereospecific introduction of substituents onto the C4 position of the pyrrolidine ring offers a powerful tool to modulate these conformational preferences, thereby engineering specific secondary structures and biological activities in peptides and proteins.

This guide focuses on the conformational analysis of peptides incorporating (2S,4S)-4-azidoproline (Azp). The azide (B81097) moiety is of particular interest as it serves as a versatile chemical handle for bioconjugation via "click chemistry" while also exerting significant stereoelectronic effects on the peptide backbone.[1][2] Understanding these effects is crucial for the rational design of peptidomimetics, functionalized biomaterials, and therapeutic agents.

A Note on Stereochemistry: The natural configuration of proline is (2S). This guide focuses on the (2S,4S)-4-azidoproline diastereomer, as it is the isomer for which conformational data is more readily available in the literature. The requested (2R,4S) stereoisomer is a non-natural configuration with limited available conformational studies.

Conformational Preferences of (2S,4S)-4-Azidoproline

The introduction of an azide group at the C4 position of proline stereospecifically influences two key conformational features: the pucker of the five-membered pyrrolidine ring and the equilibrium of the preceding Xaa-Pro peptide bond.

Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (C4 is displaced on the same side as the carboxyl group) and Cγ-exo (C4 is displaced on the opposite side). For (2S,4S)-4-azidoproline, a stereoelectronic interaction known as the "azido gauche effect" dictates a strong preference for the Cγ-endo conformation.[1][2] In this arrangement, the electronegative azido (B1232118) group adopts a pseudo-axial position, which is gauche to the N-acetyl group in model compounds.[1] This preference is consistently observed through both NMR spectroscopic analysis and computational modeling.[1]

Peptide Bond Isomerization

The conformation of the pyrrolidine ring is directly coupled to the cis/trans isomerism of the preceding peptide bond (the ω dihedral angle). The Cγ-endo pucker favored by (2S,4S)-Azp destabilizes the all-trans conformation typically found in polyproline II (PPII) helices.[2] Consequently, peptides containing (2S,4S)-Azp show a higher propensity to adopt structures with cis amide bonds, such as the polyproline I (PPI) helix, particularly in less polar solvents.[2][3] In contrast, the (2S,4R)-Azp diastereomer favors a Cγ-exo pucker, which stabilizes the trans amide bond.[1] This ability to tune the cis/trans ratio makes 4-azidoprolines valuable tools for stabilizing specific peptide secondary structures.[1]

Experimental Techniques for Conformational Analysis

A multi-faceted approach employing various spectroscopic and structural techniques is essential for a thorough conformational analysis of (2S,4S)-4-azidoproline-containing peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful technique for studying peptide conformation in solution, NMR provides atomic-level information on ring pucker, peptide bond isomerization, and three-dimensional structure. Key parameters include vicinal coupling constants (3JHH), which inform on dihedral angles, and the Nuclear Overhauser Effect (NOE), which provides through-space distance restraints.[4][5]

-

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for α-helices, β-sheets, polyproline helices (PPI and PPII), and random coils, allowing for rapid assessment of the overall peptide fold.[6][7]

-

X-ray Crystallography: This technique provides high-resolution, solid-state structural information. By determining the electron density map from the diffraction pattern of a peptide crystal, the precise atomic coordinates, bond lengths, and dihedral angles can be established, offering an unambiguous view of the peptide's conformation.[8][9]

Quantitative Conformational Data

The following tables summarize typical quantitative data obtained from the conformational analysis of peptides and model compounds containing 4-substituted prolines, including (2S,4S)-4-azidoproline.

Table 1: Representative NMR Data for Ac-(2S,4S)-Azp-OCH3 and Related Proline Derivatives.

| Parameter | Ac-(2S,4S)-Azp-OCH3 | Ac-(2S,4R)-Azp-OCH3 | Interpretation |

| Ring Pucker | Cγ-endo[1] | Cγ-exo[1] | Determined from vicinal 1H,1H-coupling constants. The endo pucker is characteristic for the (4S) isomer, while exo is typical for the (4R) isomer. |

| Ktrans/cis (in D2O) | 2.6[1] | 6.1[1] | The ratio of trans to cis conformers of the acetyl-proline amide bond. The (4S) isomer shows a significantly lower preference for the trans conformer compared to the (4R) isomer. |

Table 2: Representative Circular Dichroism (CD) Signatures for Polyproline Helices.

| Secondary Structure | Wavelength & Sign of Bands | Interpretation for (2S,4S)-Azp Peptides |

| Polyproline II (PPII) | Strong negative band (~206 nm), Weak positive band (~228 nm)[3][10] | The (2S,4S)-Azp substitution tends to destabilize the all-trans PPII helix compared to unsubstituted proline or (2S,4R)-Azp.[2] |

| Polyproline I (PPI) | Negative band (~232 nm), Positive band (~215 nm) | The presence of (2S,4S)-Azp can favor a shift towards the all-cis PPI helix, especially in organic solvents like n-propanol.[2] |

| Unordered/Random Coil | Strong negative band (<200 nm)[7] | Can be distinguished from PPII, which has a characteristic positive peak around 220 nm.[7] |

Table 3: Typical Backbone Dihedral Angles for Proline in Different Helical Conformations.

| Dihedral Angle | Polyproline II (PPII) Helix | Polyproline I (PPI) Helix |

| φ (phi) | ~ -75° | ~ -75° |

| ψ (psi) | ~ +145° | ~ +160° |

| ω (omega) | ~ 180° (trans) | ~ 0° (cis) |

Detailed Experimental Protocols

NMR Spectroscopy for Peptide Conformational Analysis

This protocol outlines the general steps for determining the solution conformation of a (2S,4S)-4-azidoproline-containing peptide.

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 0.5-5 mM.[11]

-

Adjust the pH to the desired value (typically between 4 and 5 to minimize amide proton exchange).[4]

-

Filter the sample into a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity, folding, and potential aggregation.[11]

-

Acquire two-dimensional (2D) homonuclear spectra:

-

TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.[5]

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for measuring coupling constants.[5]

-

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific positions in the peptide sequence.

-

Coupling Constant Measurement: Extract vicinal coupling constants (e.g., 3JHNHα) from high-resolution 1D or 2D spectra. Use these values in the Karplus equation to derive dihedral angle restraints.[5]

-

NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and calibrate them to generate a list of upper-limit distance restraints.

-

-

Structure Calculation:

-

Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, MELD).[12]

-

Generate an ensemble of structures that satisfy the experimental restraints.

-

Analyze the resulting ensemble to determine the predominant conformations of the peptide.

-

Circular Dichroism Spectroscopy

This protocol describes how to analyze the secondary structure of a (2S,4S)-4-azidoproline-containing peptide.

-

Sample Preparation:

-

Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer). Avoid buffers with high absorbance like Tris.[13]

-

Determine the precise peptide concentration (typically 0.1-0.5 mg/mL).[6]

-

Prepare a "blank" sample containing only the buffer.

-

-

Instrument Setup:

-

Use a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV CD).[13]

-

Purge the instrument with nitrogen gas.

-

Set the experimental parameters:

-

-

Data Acquisition:

-

Record the spectrum of the buffer blank first.

-

Record the spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Smooth the resulting spectrum if necessary.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ] in deg·cm²·dmol⁻¹).

-

Analyze the spectrum by observing the positions and signs of the characteristic bands to identify the predominant secondary structure (e.g., PPII vs. PPI).[3][7]

-

X-ray Crystallography of Peptides

This protocol provides a high-level overview of determining the solid-state structure of a peptide.[8]

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the peptide.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize promising conditions to grow single, diffraction-quality crystals.

-

-

Data Collection:

-

Harvest a suitable crystal and cryo-protect it if necessary.

-

Mount the crystal on a goniometer in an X-ray diffractometer (either a home source or a synchrotron beamline).[14]

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[14]

-

-

Data Processing:

-

Integrate the diffraction spots to determine their intensities and positions (h,k,l indices).

-

Scale and merge the data from multiple images.

-

-

Structure Solution and Refinement:

-

Determine the initial phases of the structure factors. For peptides, direct methods or the incorporation of heavy atoms for anomalous diffraction may be necessary.[8]

-

Calculate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to improve its agreement with the electron density and to ensure ideal stereochemistry.

-

-

Structure Validation:

-

Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis).

-

Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

-

Biological Context: Proline Isomerization in Signaling

The cis-trans isomerization of Xaa-Pro bonds is not just a key step in protein folding but also acts as a molecular switch in numerous cellular signaling pathways.[15] This switching is often catalyzed by a family of enzymes called peptidyl-prolyl isomerases (PPIases). One of the most studied PPIases is Pin1, which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[16][17]

Pin1-catalyzed isomerization can induce conformational changes in substrate proteins, thereby regulating their activity, stability, protein-protein interactions, and subcellular localization.[18] Dysregulation of Pin1 is implicated in various diseases, including cancer and Alzheimer's disease.[15] The ability of (2S,4S)-4-azidoproline to influence the cis/trans equilibrium makes it and other 4-substituted prolines valuable tools for probing the mechanisms of Pin1 and other PPIases, and for developing inhibitors or conformationally locked peptide substrates.

Caption: A logical diagram of a Pin1-mediated signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the conformational analysis of peptides using the primary experimental techniques discussed.

Caption: Experimental workflow for peptide structure determination by NMR.[4]

Caption: Workflow for peptide secondary structure analysis by CD spectroscopy.[19]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. raineslab.com [raineslab.com]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 12. biorxiv.org [biorxiv.org]

- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 14. sciencevivid.com [sciencevivid.com]

- 15. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]

- 18. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]

- 19. CD-Based Peptide Secondary Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

The Role of Azidoproline in Directing Peptide Secondary Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique secondary amino acid, plays a pivotal role in dictating the secondary structure of peptides and proteins due to the conformational constraints imposed by its pyrrolidine (B122466) ring. This ring structure restricts the backbone dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond. The strategic substitution of proline with non-canonical analogs offers a powerful tool for modulating peptide conformation, stability, and function. Among these, azidoproline (Azp), particularly its 4R and 4S diastereomers, has emerged as a versatile building block. The introduction of an azide (B81097) group at the C4 position not only provides a bioorthogonal handle for "click" chemistry but also exerts significant stereoelectronic effects that direct the local peptide backbone geometry. This technical guide provides a comprehensive overview of the role of azidoproline in influencing peptide secondary structure, with a focus on quantitative data, experimental methodologies, and the underlying conformational principles.

The "Azido Gauche Effect": A Stereoelectronic Rationale

The conformational influence of the azide substituent in 4-azidoproline is primarily governed by a stereoelectronic interaction known as the "azido gauche effect". This effect, analogous to the well-studied "fluorine gauche effect," describes the tendency of the electronegative azide group to adopt a gauche orientation relative to the ring nitrogen. This preference dictates the puckering of the pyrrolidine ring, which in turn influences the cis-trans equilibrium of the Xaa-Azp peptide bond.

-

(4R)-Azidoproline ((4R)Azp): The azido (B1232118) gauche effect in (4R)Azp favors a Cγ-exo ring pucker. This conformation allows for a stabilizing n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the Azp carbonyl group, which preferentially stabilizes the trans amide bond.

-

(4S)-Azidoproline ((4S)Azp): Conversely, in (4S)Azp, the gauche effect leads to a Cγ-endo ring pucker. This endo conformation precludes the stabilizing n→π* interaction for the trans isomer, resulting in a lower energetic barrier to cis-trans isomerization and a higher relative population of the cis conformer compared to (4R)Azp.

This differential stabilization of the trans amide bond is a key determinant of the secondary structure adopted by azidoproline-containing peptides.

Figure 1: Logical flow of the azido gauche effect.

Impact on Peptide Secondary Structure

The stereoelectronic influence of azidoproline has profound consequences for common peptide secondary structures, most notably the polyproline II (PPII) helix and β-turns.

Polyproline II (PPII) Helix

The PPII helix is a left-handed helix characterized by all-trans peptide bonds. It is a fundamental structural motif in collagen and is also prevalent in unfolded or intrinsically disordered proteins. The propensity of (4R)Azp to favor the trans amide bond makes it a potent stabilizer of the PPII conformation. In contrast, (4S)Azp, with its increased tendency to adopt a cis conformation, acts as a destabilizer of the PPII helix. This allows for the rational design of peptides with tunable PPII helix stability. For instance, oligomers of (4R)Azp have been shown to maintain a stable PPII structure even in organic solvents that typically favor the all-cis polyproline I (PPI) helix.

β-Turns

Peptides containing azaproline (an analog with a nitrogen at the α-carbon) have been shown to favor type VI β-turns, which are characterized by a cis prolyl peptide bond. While less studied in this context, the increased propensity of (4S)Azp for the cis conformation suggests its potential utility in designing and stabilizing specific types of β-turns.

Quantitative Conformational Analysis

The conformational effects of azidoproline have been quantified using various biophysical techniques. The data consistently demonstrates the opposing influences of the (4R) and (4S) diastereomers.

| Parameter | (4R)-Azidoproline Derivative | (4S)-Azidoproline Derivative | Method | Reference |

| trans:cis Amide Conformer Ratio | 6.1 : 1 | 2.6 : 1 | NMR | [1][2] |

| PPII Helix Stability | Stabilizing | Destabilizing | CD Spectroscopy | [3] |

| Collagen Triple Helix Stability | Stabilizing | Destabilizing | Thermal Denaturation (CD) | [3] |

Experimental Protocols

The characterization of azidoproline-containing peptides relies on a combination of synthesis, purification, and structural analysis techniques.

Synthesis of Azidoproline-Containing Peptides

The synthesis of peptides incorporating azidoproline is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1. Synthesis of Fmoc-Protected Azidoproline:

-

(4R)- and (4S)-azidoproline can be synthesized from the corresponding commercially available (4R)- and (4S)-hydroxyproline precursors.

-

The synthesis often involves a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) to convert the hydroxyl group to an azide with inversion of stereochemistry.

-

The resulting azidoproline is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the amine.

2. Solid-Phase Peptide Synthesis (SPPS):

-

Resin Selection: A suitable resin is chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-protected azidoproline (or other amino acid) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Capping (Optional): Any unreacted amino groups can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the desired sequence.

3. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

-

This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues from side reactions.

4. Purification and Characterization:

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Figure 2: General experimental workflow.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution.

1. Sample Preparation:

-

The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The buffer should be transparent in the far-UV region.

-

The peptide concentration should be accurately determined, typically in the range of 50-100 µM.

2. Data Acquisition:

-

A CD spectrum is recorded in the far-UV range (e.g., 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

A baseline spectrum of the buffer alone is also recorded and subtracted from the peptide spectrum.

-

Data is typically collected at a controlled temperature (e.g., 25°C).

3. Thermal Denaturation:

-

To assess the stability of folded structures like collagen triple helices, the CD signal at a characteristic wavelength (e.g., 225 nm for the PPII helix) is monitored as a function of temperature.

-

The temperature is increased at a controlled rate, and the melting temperature (Tm), the point at which 50% of the structure is unfolded, is determined from the resulting melting curve.

4. Data Analysis:

-

The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]).

-

The resulting spectrum is analyzed for characteristic signatures of different secondary structures:

-

PPII Helix: A positive peak around 225-228 nm and a strong negative peak around 206 nm.

-

α-Helix: Negative peaks around 222 nm and 208 nm, and a positive peak around 192 nm.

-

β-Sheet: A negative peak around 218 nm and a positive peak around 195 nm.

-

Random Coil: A strong negative peak below 200 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information.

1. Sample Preparation:

-

The purified peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM.

-

The pH is adjusted as required for the specific experiment.

2. Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed, such as:

-

¹H NMR: Provides initial information on the overall folding and purity.

-

TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space distance constraints between protons (< 5 Å), which are crucial for 3D structure determination.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.

-

3. Data Analysis:

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

-

Structural Restraints: NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are collected.

-

Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

-

Cis-Trans Isomerization: The presence of distinct sets of resonances for the cis and trans isomers allows for their quantification.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental data by providing insights into the energetics of different conformations.

1. Model System Setup:

-

A model peptide (e.g., Ac-Azp-NMe) is constructed in silico.

2. Conformational Searching:

-

The potential energy surface of the molecule is explored to identify low-energy conformations corresponding to different ring puckers and cis-trans isomers.

3. Energy Calculations:

-

High-level quantum mechanical calculations (e.g., MP2/6-31+G**) are used to determine the relative energies of the different conformers.

-

Solvation effects can be included using implicit (e.g., Polarizable Continuum Model) or explicit solvent models.

4. Analysis:

-

The calculated energy differences provide a theoretical basis for the experimentally observed conformational preferences, such as the trans:cis ratio and the stability of the PPII helix.

Conclusion

Azidoproline is a powerful tool for peptide chemists and drug designers, offering a unique combination of conformational control and chemical functionality. The stereospecific introduction of the azide group at the C4 position of the proline ring allows for the predictable stabilization or destabilization of the polyproline II helix through the "azido gauche effect." (4R)-Azidoproline promotes a trans amide bond and stabilizes the PPII helix, making it a valuable component for engineering collagen mimetic peptides and other structured biomaterials. Conversely, (4S)-azidoproline's preference for a more flexible cis-trans equilibrium can be exploited to introduce turns or disrupt helical structures. The azide moiety also serves as a versatile handle for bioconjugation via click chemistry, enabling the development of functionalized peptides for a wide range of applications in research and medicine. A thorough understanding of the conformational effects of azidoproline, coupled with rigorous experimental characterization, will continue to drive innovation in peptide design and engineering.

References

The Azido Gauche Effect in Proline Derivatives: A Technical Guide to Stereoelectronic Control of Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of chemical moieties onto the proline ring is a powerful strategy in peptide and protein engineering, enabling fine control over conformation and function. Among the various substitutions, the introduction of an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring elicits a potent stereoelectronic phenomenon known as the 'azido gauche effect'. This effect, analogous to the well-documented fluorine gauche effect, dictates the conformational preferences of the proline ring, which in turn governs the cis/trans isomerization of the preceding peptide bond. This technical guide provides an in-depth exploration of the azido gauche effect in (4R)- and (4S)-azidoproline derivatives, detailing the underlying stereoelectronic principles, summarizing key quantitative data, and presenting generalized experimental and computational protocols for its investigation. This guide is intended to serve as a resource for researchers leveraging azidoproline derivatives in peptide design, structural biology, and drug discovery.

Introduction: The Concept of the Azido Gauche Effect

The conformation of proline residues is a critical determinant of peptide and protein secondary structure. The unique cyclic nature of the proline side chain restricts the backbone dihedral angle φ and influences the equilibrium between the s-trans and s-cis conformations of the preceding Xaa-Pro peptide bond. This equilibrium can be further biased by introducing substituents onto the pyrrolidine ring.

An azido group (N₃) at the C4-position of proline acts as a potent electron-withdrawing substituent, inducing a significant stereoelectronic bias known as the azido gauche effect.[1][2][3] This effect describes the tendency for the electronegative azide (B81097) to adopt a gauche rather than an anti relationship with respect to the vicinal C-C or C-N bonds of the pyrrolidine ring. This preference is not driven by sterics but by hyperconjugative interactions, where electron density is donated from a bonding orbital (e.g., σC-H) into the antibonding orbital (σ*C-N₃) of the carbon-azide bond. This orbital overlap is maximized in a gauche arrangement.

The consequences of this effect are stereospecific and profound:

-

In (4R)-azidoproline (4R-Azp) , the gauche effect favors a Cγ-exo ring pucker. This conformation brings the carbonyl groups of the N-acetyl cap and the C-terminal ester into proximity, enabling a stabilizing n→π* interaction that strongly favors the trans -amide bond.[1][2]

-

In (4S)-azidoproline (4S-Azp) , the gauche effect stabilizes a Cγ-endo ring pucker. This endo pucker prevents the stabilizing n→π* interaction, resulting in a significantly lower energetic preference for the trans-amide bond and, consequently, a higher population of the cis -conformer compared to its (4R) counterpart.[1][2][3]

This ability to tune the trans:cis ratio makes azidoproline derivatives powerful tools for stabilizing specific peptide conformations, such as the polyproline II (PPII) helix, and for designing peptides with tailored structural and functional properties.[4] Furthermore, the azide group serves as a versatile chemical handle for bioconjugation via "click chemistry", allowing for the site-specific labeling and functionalization of peptides and proteins.

Logical and Experimental Workflow

The investigation of the azido gauche effect follows a logical progression from stereoelectronic principles to conformational outcomes. This can be visualized as a cause-and-effect pathway. The general experimental workflow integrates chemical synthesis, spectroscopic analysis, and computational modeling to probe this effect.

Quantitative Data Summary

The primary quantitative outcome of the azido gauche effect in proline derivatives is its impact on the population of s-trans and s-cis amide bond conformers. This is typically determined by 1H NMR spectroscopy in solution by integrating the signals corresponding to the two isomers, which are in slow exchange on the NMR timescale.

| Compound | Solvent | trans:cis Ratio | Predominant Ring Pucker | n→π* Interaction | Reference |

| Ac-(4R)Azp-OCH₃ | D₂O | 6.1 : 1 | Cγ-exo | Favorable | [1][2] |

| Ac-(4S)Azp-OCH₃ | D₂O | 2.6 : 1 | Cγ-endo | Unfavorable | [1][2] |

Theoretical calculations on simpler azidoethane (B8782865) models (N₃-CH₂CH₂-X) show the gauche conformer is favored over the anti conformer by 5–13 kJ/mol, a stabilization energy comparable to that of the well-established fluorine gauche effect.[2]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and analysis of azidoproline derivatives. For specific reaction conditions, concentrations, and instrument parameters, researchers should consult the primary literature, notably Sonntag et al., J. Am. Chem. Soc. 2006, 128, 14697-703.

Synthesis of Ac-(4R/4S)-Azp-OCH₃

The synthesis of 4-azidoproline derivatives is commonly achieved from the corresponding 4-hydroxyproline (B1632879) precursors via a Mitsunobu reaction, which proceeds with inversion of stereochemistry at the C4 position.

-

Starting Material: Begin with commercially available N-Boc-(2S,4R)-hydroxyproline methyl ester for the synthesis of the (4S)-azido derivative, or N-Boc-(2S,4S)-hydroxyproline methyl ester for the (4R)-azido derivative.

-

Mitsunobu Reaction:

-

Dissolve the hydroxyproline derivative in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Add triphenylphosphine (B44618) (PPh₃, ~1.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 eq.) in THF.

-

Add diphenylphosphoryl azide (DPPA, ~1.5 eq.) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-Boc-4-azidoproline methyl ester.

-

-

Deprotection and Acetylation:

-

Remove the N-Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Neutralize the resulting amine salt.

-

Perform N-acetylation using acetic anhydride (B1165640) and a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane.

-

-

Final Purification: Purify the final product, Ac-(4R/4S)-Azp-OCH₃, by flash column chromatography to obtain a pure sample for analysis.

NMR Spectroscopy for Conformational Analysis

High-field NMR spectroscopy is the primary tool for characterizing the conformational equilibrium of azidoproline derivatives in solution.

-

Sample Preparation: Prepare samples by dissolving the purified compound in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mM.

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Identify the distinct sets of signals for the trans and cis isomers. Key signals for differentiation often include the N-acetyl methyl protons and the α-proton (Hα).

-

Determine the trans:cis ratio by integrating the well-resolved signals corresponding to each isomer.

-

-

1H-1H COSY: Acquire a Correlation Spectroscopy (COSY) experiment to establish scalar coupling networks and aid in the assignment of all proton resonances within the pyrrolidine ring for both isomers.

-

1H-1H NOESY/ROESY:

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space correlations.

-

Key NOEs for determining ring pucker include correlations between Hα and the β- and δ-protons. For example, in an exo pucker, strong NOEs might be expected between Hα and Hβ₂, whereas in an endo pucker, correlations to Hδ₂ might be more prominent.

-

Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms (B15284909) for NOESY).

-

-

J-Coupling Analysis:

-

Carefully measure the vicinal coupling constants (³JHH) from the high-resolution 1D 1H spectrum.

-

Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles. This provides quantitative insight into the puckering of the pyrrolidine ring. For instance, large ³J values (~8-10 Hz) are indicative of near anti-periplanar protons, while small values (~0-3 Hz) suggest a gauche relationship.

-

Computational Analysis

Ab initio quantum mechanical calculations are essential for understanding the energetic basis of the azido gauche effect.

-

Model System Construction: Build initial 3D structures of the conformers of interest (e.g., Cγ-exo and Cγ-endo puckers of both trans- and cis-amides of Ac-(4R/4S)-Azp-OCH₃) using molecular modeling software.

-

Geometry Optimization:

-

Perform full geometry optimization for each conformer.

-

A common and reliable level of theory for such systems is Møller-Plesset perturbation theory (MP2) with a Pople-style basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). Density Functional Theory (DFT) methods can also be employed.

-

Calculations can be performed in vacuo or using a polarizable continuum model (PCM) to simulate the solvent environment.

-

-

Energy Calculation:

-

After optimization, calculate the single-point electronic energies for each stable conformer.

-

Include zero-point vibrational energy (ZPVE) corrections for more accurate relative energy differences (ΔE).

-

-

Analysis:

-

Compare the relative energies of the Cγ-exo and Cγ-endo puckers for each diastereomer to quantify the energetic preference.

-

Analyze the optimized geometries, including key dihedral angles, to confirm the ring pucker and its compatibility with the NMR-derived data.

-

Use Natural Bond Orbital (NBO) analysis to identify and quantify the specific hyperconjugative interactions (e.g., σC-H → σ*C-N₃) that stabilize the gauche conformation.

-

Applications in Drug Design and Chemical Biology

The ability to enforce specific local conformations makes azidoproline a valuable building block in medicinal chemistry and chemical biology.

-

Peptide Scaffolding: By favoring a Cγ-exo pucker and a trans-amide bond, (4R)-Azp can be used to stabilize extended structures like the polyproline II (PPII) helix, which is crucial for many protein-protein interactions. Conversely, (4S)-Azp can be used to promote turns or less extended structures.

-

Bioorthogonal Chemistry: The azide group is the most common functional group for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This allows for the precise, covalent attachment of cargo molecules—such as fluorophores, imaging agents, or drug molecules—to peptides and proteins containing an azidoproline residue.

-

Drug Discovery: The conformational rigidity imparted by azidoproline can be used to lock a peptide therapeutic into its bioactive conformation, potentially increasing its potency and reducing off-target effects. Proline analogues are increasingly found in FDA-approved drugs, highlighting their importance in modern drug design.

Conclusion

The azido gauche effect is a powerful, predictable stereoelectronic interaction that provides a robust method for controlling the local conformation of proline-containing peptides. In (4R)-azidoproline, the effect promotes a Cγ-exo pucker that stabilizes the trans-amide bond, whereas in (4S)-azidoproline, it favors a Cγ-endo pucker that increases the relative population of the cis-amide bond. This stereospecific control, combined with the synthetic versatility of the azide handle, makes azidoproline derivatives indispensable tools for researchers in peptide science, structural biology, and drug discovery. A thorough understanding and application of this effect, guided by the integrated experimental and computational approaches outlined in this guide, will continue to enable the design of novel peptides and proteins with precisely engineered structures and functions.

References

(2R,4S)-H-D-Pro(4-N3)-OH: A Versatile Azido-Containing Building Block for Advanced Biomaterials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2R,4S)-H-D-Pro(4-N3)-OH, also known as (2R,4S)-4-azido-D-proline, is a non-proteinogenic amino acid that has emerged as a powerful building block in the design and synthesis of novel biomaterials. Its unique structure, featuring a stereochemically defined pyrrolidine (B122466) ring and a chemically versatile azide (B81097) moiety, offers precise control over macromolecular architecture and functionality. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in creating sophisticated biomaterials for tissue engineering, drug delivery, and other biomedical applications.

Core Properties and Advantages

The key feature of this compound lies in its azide group, which serves as a handle for "click chemistry" reactions. These reactions are highly efficient, specific, and biocompatible, allowing for the covalent conjugation of this building block to other molecules with exceptional control. The most prominent click reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The proline scaffold itself can influence the conformation of peptides, making it a tool for directing the secondary structure of biomimetic materials.[3]

Synthesis of this compound

The diastereoselective synthesis of (2R,4S)-4-azido-D-proline can be achieved from commercially available starting materials, such as D-pyroglutamic acid or through stereoselective modifications of proline derivatives. A common strategy involves the conversion of a hydroxyl group at the 4-position of a protected proline derivative to an azide group with inversion of stereochemistry.

Experimental Protocol: Synthesis from a Hydroxyproline Derivative (Composite Protocol)

This protocol is a composite representation of common organic synthesis techniques for achieving the desired stereochemistry.

Step 1: Protection of D-Proline

-

Suspend D-proline in a suitable solvent (e.g., methanol).

-

Add a protecting group for the carboxylic acid, such as thionyl chloride to form the methyl ester.

-

Introduce a protecting group for the amine, typically Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethoxycarbonyl chloride), under basic conditions.

Step 2: Stereoselective Introduction of the Azide

-

Starting with a protected (2R,4R)-4-hydroxy-D-proline methyl ester, activate the hydroxyl group using a reagent like tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form a good leaving group.

-

Perform an SN2 reaction with sodium azide (NaN3) in a polar aprotic solvent such as DMF. This reaction proceeds with inversion of configuration at the C4 position, yielding the (2R,4S)-4-azido derivative.

Step 3: Deprotection

-

Hydrolyze the methyl ester using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Remove the N-protecting group. For a Boc group, use an acid such as trifluoroacetic acid (TFA). For an Fmoc group, use a base like piperidine (B6355638) in DMF.

-

Purify the final product, this compound, using techniques such as ion-exchange chromatography or recrystallization.

Incorporation into Peptides and Peptidomimetics

This compound is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, Fmoc-(2R,4S)-D-Pro(4-N3)-OH, is commercially available and can be used directly in automated or manual synthesizers.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing (2R,4S)-4-azidoproline

This protocol outlines the general steps for incorporating the azido-proline derivative into a peptide chain on a solid support (e.g., Rink amide resin).

-

Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-(2R,4S)-D-Pro(4-N3)-OH (2-5 equivalents) with a coupling reagent such as HBTU, HATU, or DIC/Oxyma in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Novel Biomaterials: Hydrogel Formation

The azide functionality of this compound is particularly useful for the fabrication of hydrogels through click chemistry. These hydrogels can be designed to have tunable mechanical properties and to present bioactive cues for cell culture and tissue regeneration.

Experimental Protocol: Preparation of a PEG-Based Hydrogel via SPAAC

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-alkyne with a peptide crosslinker containing (2R,4S)-4-azidoproline.

-

Synthesis of Azido-Peptide Crosslinker: Synthesize a peptide containing one or more this compound residues using the Fmoc-SPPS protocol described above. The peptide can be designed to be susceptible to enzymatic cleavage to allow for cell-mediated degradation of the hydrogel.

-

Preparation of Precursor Solutions:

-

Dissolve a multi-arm PEG functionalized with a strained alkyne (e.g., dibenzocyclooctyne, DBCO) in a biocompatible buffer (e.g., PBS, pH 7.4) to the desired concentration.

-

Dissolve the azido-peptide crosslinker in a separate aliquot of the same buffer.

-

-

Hydrogel Formation:

-

Combine the two precursor solutions in a 1:1 molar ratio of alkyne to azide groups.

-

Mix thoroughly by vortexing or pipetting.

-

The gelation should occur within minutes at room temperature or 37°C.[4]

-

-

Cell Encapsulation (Optional): Resuspend cells in the azido-peptide solution before mixing with the PEG-alkyne solution to encapsulate them within the hydrogel.

Quantitative Data on Biomaterial Properties

The properties of biomaterials derived from this compound are highly tunable. The following tables summarize representative quantitative data from the literature for similar azido-functionalized biomaterials.

Table 1: Properties of PEG Hydrogels Synthesized via SPAAC

| Property | Value Range | Conditions | Citation |

| Gelation Time | 10 - 60 seconds | Room temperature | [4] |

| Young's Modulus | 1 - 18 kPa | Varied by PEG molecular weight and crosslinker density | [4] |

| Swelling Ratio | 45 - 76 | Relative to dry state | [4] |

| Degradation Time | 1 - 35 days | In PBS at pH 7.4 | [4] |

Table 2: Biocompatibility of Triazole-Containing Materials

| Assay | Cell Line | Result | Notes | Citation |

| Cytotoxicity | 3T3 Fibroblasts | Non-cytotoxic | Precursor polymers tested | [4] |

| Cell Viability | Chondrocytes | No significant difference compared to TCPS | 7-day culture | [5] |

| Apoptosis | Various | CC50 values from 26-890 µM | Dependent on alkyl chain length of surfactant | [6] |

Signaling Pathways and Biological Response

While direct studies on the signaling pathways affected by biomaterials containing this compound are limited, the incorporation of proline-rich sequences can influence cellular behavior relevant to tissue regeneration. Proline-rich peptides are known to modulate key signaling pathways.

-

TGF-β/Smad Pathway: Proline metabolism can influence the TGF-β signaling pathway, which is crucial for fibrosis and tissue repair.

-

MAPK/ERK Pathway: Proline can modulate the ERK pathway, which is involved in cell proliferation, differentiation, and survival.[7]

-

Wound Healing and Angiogenesis: Proline-rich peptides have been shown to promote re-epithelialization and neovascularization in wound healing models.[8][9]

The triazole linkage formed during click chemistry is generally considered to be biocompatible, though some studies have investigated the potential for biological activity.[10][11]

Mandatory Visualizations

Diagram 1: Synthesis of (2R,4S)-4-azido-D-proline

Caption: Synthetic workflow for this compound.

Diagram 2: Hydrogel Formation via Click Chemistry

Caption: Biomaterial synthesis using click chemistry.

Diagram 3: Proline-Modulated Signaling Pathways in Tissue Regeneration

Caption: Influence of proline on cell signaling.

Conclusion

This compound is a highly valuable and versatile building block for the development of advanced biomaterials. Its amenability to click chemistry allows for the precise and efficient construction of complex macromolecular architectures, such as peptide conjugates and hydrogel networks. The ability to tune the mechanical properties and biocompatibility of these materials opens up a wide range of possibilities for applications in tissue engineering, regenerative medicine, and drug delivery. Further research into the specific biological interactions of biomaterials containing this unique amino acid will undoubtedly lead to the development of even more sophisticated and effective biomedical technologies.

References

- 1. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click-functionalized hydrogel design for mechanobiology investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline-Rich Peptide Mimics Effects of Enamel Matrix Derivative on Rat Oral Mucosa Incisional Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Azidoproline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azidoproline, a proline analogue featuring a chemically versatile azide (B81097) moiety, has emerged as a powerful building block in medicinal chemistry. Its unique properties enable a wide range of applications, from the synthesis of modified peptides and peptidomimetics to the development of sophisticated chemical probes and targeted therapeutics. The azide group serves as a bioorthogonal handle for various ligation chemistries, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions allow for the efficient and specific conjugation of azidoproline-containing molecules to other entities, such as imaging agents, drug payloads, or oligonucleotides. This technical guide provides an in-depth overview of the core applications of azidoproline in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and application of azidoproline derivatives.

Table 1: Synthesis Yields of Azidoproline Precursors

| Product | Starting Material | Reaction Conditions | Yield (%) | Reference |

| cis-4-Azido-L-proline derivative | trans-4-Hydroxy-L-proline | Diphenylphosphoryl azide, PPh₃, DIAD | >95 | [1] |

| trans-4-Azido-L-proline derivative | cis-4-Hydroxy-L-proline | Diphenylphosphoryl azide, PPh₃, DIAD | >95 | [1] |

| Fmoc-(4S)-4-Azido-L-proline | (2S,4S)-4-Aminoproline derivative | Diazo transfer | High | Not specified |

Table 2: Comparative Efficiency of CuAAC and SPAAC in a Proteomics Context

| Click Chemistry Method | Number of Identified O-GlcNAc Modified Proteins | Overlap with Database | Reference |

| CuAAC (Biotin-Diazo-Alkyne) | 229 | 74 | [2] |

| SPAAC (Biotin-DIBO-Alkyne) | 188 | 46 | [2] |

Note: This data, while not directly on azidoproline, provides a valuable comparison of the two main click chemistry reactions used for azidoproline conjugation in a biological context.

Table 3: Inhibitory Activity of Triazole-Containing Compounds (Analagous to Azidoproline-Derived Structures)

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole Derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [3] |

| 1,2,4-Triazole Derivative 12m | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [3] |

| 1,2,4-Triazole Derivative 12d | α-Glucosidase | 36.74 ± 1.24 | [3] |

| IOX4 (Tricyclic triazole) | HIF Prolyl-Hydroxylase (PHD) | Potent inhibitor | [4] |

Note: These compounds, containing a triazole ring formed via reactions analogous to those with azidoproline, demonstrate the potential for creating potent enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-protected cis-4-Azido-L-proline

This protocol is adapted from a high-yield synthesis of azidoprolines.[1]

Materials:

-

Fmoc-trans-4-hydroxy-L-proline

-

Diphenylphosphoryl azide (DPPA)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve Fmoc-trans-4-hydroxy-L-proline (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 equivalents) to the stirred solution.

-

After 10 minutes, add DPPA (1.5 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the Fmoc-protected cis-4-azido-L-proline derivative.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Azidoproline

This protocol describes the incorporation of Fmoc-azidoproline into a peptide chain using standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-azidoproline

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

OxymaPure® or other activator

-

20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-azidoproline at the desired position.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azidoproline-Containing Peptide

This protocol describes the conjugation of an alkyne-modified molecule to an azidoproline-containing peptide.

Materials:

-

Azidoproline-containing peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Dissolve the azidoproline-containing peptide and the alkyne-functionalized molecule (1.1-1.5 equivalents) in PBS.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution (typically a 1:5 molar ratio of Cu:ligand).

-

To the peptide/alkyne solution, add the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Add the CuSO₄ or Cu/ligand solution to a final copper concentration of 50-200 µM.

-

Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS or HPLC.

-

Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azidoproline-Containing Peptide

This protocol describes the copper-free conjugation of a cyclooctyne-modified molecule to an azidoproline-containing peptide.

Materials:

-

Azidoproline-containing peptide

-

Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)

-

PBS or other suitable buffer

Procedure:

-

Dissolve the azidoproline-containing peptide and the cyclooctyne-functionalized molecule (1-1.2 equivalents) in PBS.

-

Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne (B158145) and reactant concentrations.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, purify the conjugate using a suitable method such as RP-HPLC.

Mandatory Visualization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating azidoproline.

Caption: Chemical proteomics workflow using an azidoproline-based probe.

Caption: Inhibition of the HIF-1α pathway by a triazole-containing compound.

References

- 1. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

structural studies of peptides incorporating (2R,4S)-4-azidoproline

An In-depth Technical Guide to the Structural Studies of Peptides Incorporating (2R,4S)-4-Azidoproline

For researchers, scientists, and drug development professionals, understanding the conformational implications of non-canonical amino acids is paramount for the rational design of peptides with specific structures and functions. (2R,4S)-4-azidoproline (a stereoisomer of (4S)Azp) is a versatile proline derivative that serves not only as a conformational constraint but also as a functional handle for bioconjugation. This guide provides a comprehensive overview of the structural studies of peptides containing this unique amino acid, detailing its conformational effects, the experimental methodologies used for its study, and its applications.

Conformational Influence of (2R,4S)-4-Azidoproline

The incorporation of a substituent at the C4 position of the proline ring significantly influences the local and global conformation of a peptide. The (2R,4S) stereochemistry of 4-azidoproline, in particular, has distinct effects on the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond.

Pyrrolidine Ring Pucker and the s-cis:s-trans Conformer Ratio

Proline derivatives are unique for the significant population of both s-cis and s-trans conformers of the Xaa-Pro amide bond.[1] The stereochemistry and electronic properties of substituents on the pyrrolidine ring can bias this equilibrium. An 'azido gauche effect' has been described that determines the conformation of azidoproline derivatives.[1][2][3]